4-Bromo-3-nitrophenol

Catalog No.
S690372
CAS No.
78137-76-5
M.F
C6H4BrNO3
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitrophenol

CAS Number

78137-76-5

Product Name

4-Bromo-3-nitrophenol

IUPAC Name

4-bromo-3-nitrophenol

Molecular Formula

C6H4BrNO3

Molecular Weight

218 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H

InChI Key

MTNZLOXGKDQNKA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Br

Catalytic Reduction of 4-Nitrophenol

Indirect Radiofluorination of Biomolecules

Biogenic Synthesis of Bimetallic Nanoparticles

Reduction of 4-Nitrophenol Using Green-Fabricated Metal Nanoparticles

Synthesis of Biogenic Silica and Metal–Organic Frameworks (MOFs)

4-Bromo-3-nitrophenol is an organic compound with the molecular formula C6H4BrNO3C_6H_4BrNO_3 and a molecular weight of 218.01 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a phenolic structure, specifically at the 4 and 3 positions, respectively. This compound appears as a yellowish solid and is soluble in various organic solvents, making it useful in chemical synthesis and research applications .

Due to its functional groups:

  • Nitration: The nitro group can undergo further nitration under strong acidic conditions.
  • Reduction: The nitro group can be reduced to an amino group, producing 4-bromo-3-aminophenol.
  • Substitution Reactions: The bromine atom can be substituted in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the para position.

These reactions make 4-bromo-3-nitrophenol a versatile intermediate in organic synthesis .

Research indicates that 4-bromo-3-nitrophenol exhibits biological activity, particularly as a potential antimicrobial agent. Its structure allows it to interact with biological systems, although specific mechanisms of action remain under investigation. Additionally, studies suggest it may have implications in pharmacological applications due to its ability to inhibit certain enzymes or pathways .

The synthesis of 4-bromo-3-nitrophenol typically involves the following methods:

  • From 4-Bromobenzoic Acid:
    • Treating 4-bromobenzoic acid with concentrated nitric acid and sulfuric acid leads to the formation of 4-bromo-3-nitrobenzoic acid, which can then be hydrolyzed to yield 4-bromo-3-nitrophenol.
  • Bromination and Nitration:
    • Phenolic compounds can be brominated first, followed by nitration, allowing for the selective introduction of both functional groups on the aromatic ring .

4-Bromo-3-nitrophenol finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: Used as a reagent for detecting certain metal ions or as a standard in analytical methods.
  • Biological Research: Investigated for its potential antimicrobial properties and other biological activities .

Studies on the interactions of 4-bromo-3-nitrophenol with biological systems are ongoing. Preliminary findings suggest that it may interact with certain enzymes or receptors, influencing biochemical pathways. Further research is needed to fully elucidate these interactions and their implications for drug development or environmental impact .

Several compounds share structural similarities with 4-bromo-3-nitrophenol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Bromo-1-methoxy-3-nitrobenzeneC8H8BrNO30.88Contains a methoxy group instead of hydroxyl
4-Bromo-2-nitrophenolC6H5BrN2O20.90Nitro group at the para position
4-Bromo-3-nitrobenzaldehydeC7H5BrNO30.87Contains an aldehyde functional group

The presence of both bromine and nitro groups at specific positions on the aromatic ring distinguishes 4-bromo-3-nitrophenol from these similar compounds, contributing to its unique reactivity and potential applications .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-nitrophenol

Dates

Modify: 2023-08-15

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